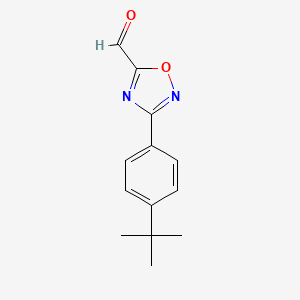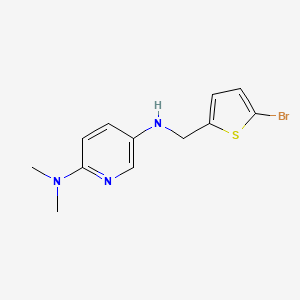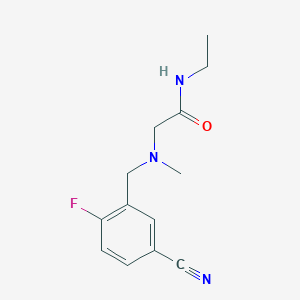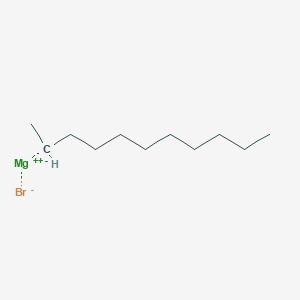![molecular formula C7H14N2 B14893501 2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
2-Methyl-2,7-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,7-diazabicyclo[420]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure It is known for its unique chemical properties and is used in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
2-Methyl-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo compounds.
科学的研究の応用
2-Methyl-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity.
作用機序
The mechanism of action of 2-Methyl-2,7-diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the compound can donate electron pairs, making it effective in catalyzing various reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a base and catalyst in organic synthesis.
2,5-Diazabicyclo[4.2.0]octane: Studied for its potential as a glucagon-like peptide-1 receptor modulator.
Uniqueness
2-Methyl-2,7-diazabicyclo[4.2.0]octane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound in various chemical and industrial applications.
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
2-methyl-2,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-3-6-7(9)5-8-6/h6-8H,2-5H2,1H3 |
InChIキー |
LQHWPNBTKIXBNO-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2C1CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


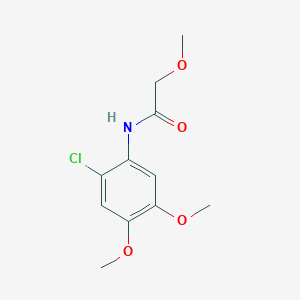
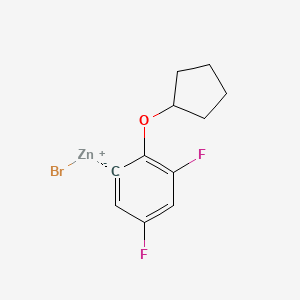
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
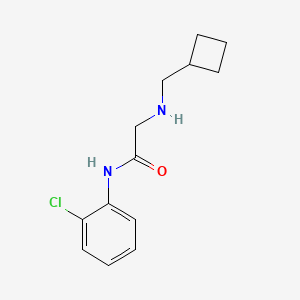



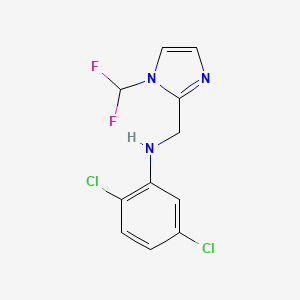
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
